molecular formula C16H11N3O4S B5834666 3-[(2-methyl-1,3-dioxoisoindol-5-yl)imino]-2H-1??,2-benzothiazole-1,1-dione

3-[(2-methyl-1,3-dioxoisoindol-5-yl)imino]-2H-1??,2-benzothiazole-1,1-dione

Cat. No.: B5834666
M. Wt: 341.3 g/mol
InChI Key: PDOLVSPMRZYOLM-UHFFFAOYSA-N
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Description

3-[(2-methyl-1,3-dioxoisoindol-5-yl)imino]-2H-1,2-benzothiazole-1,1-dione is a complex organic compound that features a unique combination of isoindole and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-methyl-1,3-dioxoisoindol-5-yl)imino]-2H-1,2-benzothiazole-1,1-dione typically involves the condensation of 2-methyl-1,3-dioxoisoindoline-5-carbaldehyde with 2-aminobenzothiazole under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-[(2-methyl-1,3-dioxoisoindol-5-yl)imino]-2H-1,2-benzothiazole-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted isoindole or benzothiazole derivatives .

Scientific Research Applications

3-[(2-methyl-1,3-dioxoisoindol-5-yl)imino]-2H-1,2-benzothiazole-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-methyl-1,3-dioxoisoindol-5-yl)imino]-2H-1,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-methyl-1,3-dioxoisoindol-5-yl)imino]-1,3-benzothiazole-1,1-dione
  • 3-[(2-methyl-1,3-dioxoisoindol-5-yl)imino]-2H-1,3-benzothiazole-1,1-dione

Uniqueness

3-[(2-methyl-1,3-dioxoisoindol-5-yl)imino]-2H-1,2-benzothiazole-1,1-dione is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2-methylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4S/c1-19-15(20)10-7-6-9(8-12(10)16(19)21)17-14-11-4-2-3-5-13(11)24(22,23)18-14/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOLVSPMRZYOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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